molecular formula C7H8O B12544201 2,3-Dimethylcyclopenta-2,4-dien-1-one CAS No. 870533-07-6

2,3-Dimethylcyclopenta-2,4-dien-1-one

Cat. No.: B12544201
CAS No.: 870533-07-6
M. Wt: 108.14 g/mol
InChI Key: RKCHNAXAUIOPKE-UHFFFAOYSA-N
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Description

2,3-Dimethylcyclopenta-2,4-dien-1-one is an organic compound with the molecular formula C7H8O It is a derivative of cyclopentadienone, characterized by the presence of two methyl groups at the 2 and 3 positions of the cyclopentadienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethylcyclopenta-2,4-dien-1-one can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclopentadienone ring. For instance, the reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride under controlled conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Diels-Alder reactions, followed by purification processes such as distillation or recrystallization to obtain the pure compound. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylcyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into cyclopentanone derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the cyclopentadienone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products Formed

    Oxidation: Diketones or carboxylic acids.

    Reduction: Cyclopentanone derivatives.

    Substitution: Halogenated or nitrated cyclopentadienone derivatives.

Scientific Research Applications

2,3-Dimethylcyclopenta-2,4-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dimethylcyclopenta-2,4-dien-1-one involves its ability to participate in various chemical reactions due to the presence of the conjugated diene system. This system allows the compound to undergo Diels-Alder reactions, which are crucial in forming complex molecular structures. The molecular targets and pathways involved depend on the specific derivatives and their applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethylcyclopenta-2,4-dien-1-one is unique due to the specific positioning of the methyl groups, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for synthesizing specific derivatives and studying their properties.

Properties

CAS No.

870533-07-6

Molecular Formula

C7H8O

Molecular Weight

108.14 g/mol

IUPAC Name

2,3-dimethylcyclopenta-2,4-dien-1-one

InChI

InChI=1S/C7H8O/c1-5-3-4-7(8)6(5)2/h3-4H,1-2H3

InChI Key

RKCHNAXAUIOPKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=C1)C

Origin of Product

United States

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